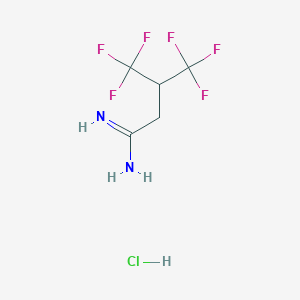

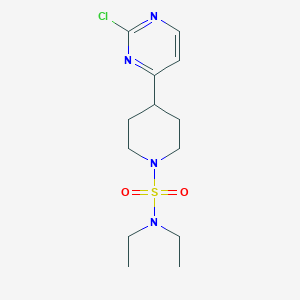

![molecular formula C11H9N3S B2517010 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950094-55-0](/img/structure/B2517010.png)

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Selective Thromboxane Synthetase Inhibitors and Antihypertensive Agents

Derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole have been synthesized to investigate their activities as selective thromboxane synthetase inhibitors as well as antihypertensive agents. These compounds, including 8-methyl-5H-pyridazino[4,5-b]indole derivatives, were found to inhibit thromboxane synthetase selectively, supporting their potential in treating hypertension without inhibiting prostacyclin formation. This makes them interesting candidates for the development of antihypertensive drugs with reduced toxicity compared to traditional medications like hydralazine (A. Monge et al., 1987).

Antitumor Activity

Another significant area of research involves the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from 4-hydrazino-5-methyl-1H-pyridin-2-one through thermal Fischer indolization. These compounds demonstrated promising antitumor activity in both in vitro and in vivo models, positioning them as a new class of antineoplastic agents (C. Nguyen et al., 1990).

Corrosion Inhibition

The pyridazine derivative 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole (PPI) has been evaluated for its effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. This compound showed significant corrosion inhibition efficiency, which increased with the concentration. The inhibition mechanism involves adsorption on the steel surface through active centers in the molecule, suggesting its potential application in industrial corrosion protection (F. Bentiss et al., 2006).

Cardiotonic and Antiaggregate Activities

Research into fused pyridazino[4,5-b]indoles has revealed compounds with cardiotonic activity and effects as inhibitors of platelet aggregation. These new compounds, including 6-(3,5-Dimethylpyrazolyl)-1,2,4-triazolo[4,3-b]pyridazino[4,5-b]indole, present a planar topography similar to known pyridazino agents with cardiotonic activity. Their pharmacological profile includes inodilator properties with antiaggregate activity, attributed to the inhibition of phosphodiesterase, indicating their potential in cardiovascular therapies (A. Monge et al., 1993).

Eigenschaften

IUPAC Name |

8-methyl-3,5-dihydropyridazino[4,5-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXODGJQDLZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)